BenchChemオンラインストアへようこそ!

4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine

PRMT6 inhibitor arginine methyltransferase epigenetic chemical probe

4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine (CAS 1006348-68-0; molecular formula C₈H₇F₃N₄S; molecular weight 248.23 g/mol) is a heterocyclic small molecule that integrates three pharmacophores — a thiazol-2-amine ring, a 3-trifluoromethyl-substituted pyrazole moiety, and a 4-methyl substituent on the thiazole — in a single, low-molecular-weight (248.23 Da) scaffold. Its core scaffold places it within the pyrazole-thiazole hybrid class, a category that has demonstrated activity across kinase inhibition, antimicrobial, and anti-inflammatory applications.

Molecular Formula C8H7F3N4S
Molecular Weight 248.23 g/mol
CAS No. 1006348-68-0
Cat. No. B3039289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine
CAS1006348-68-0
Molecular FormulaC8H7F3N4S
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)N2C=CC(=N2)C(F)(F)F
InChIInChI=1S/C8H7F3N4S/c1-4-6(16-7(12)13-4)15-3-2-5(14-15)8(9,10)11/h2-3H,1H3,(H2,12,13)
InChIKeyJGGXTJSNPHMHSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine (CAS 1006348-68-0): Procurement-Relevant Identity and Reference Profile


4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine (CAS 1006348-68-0; molecular formula C₈H₇F₃N₄S; molecular weight 248.23 g/mol) is a heterocyclic small molecule that integrates three pharmacophores — a thiazol-2-amine ring, a 3-trifluoromethyl-substituted pyrazole moiety, and a 4-methyl substituent on the thiazole — in a single, low-molecular-weight (248.23 Da) scaffold . Its core scaffold places it within the pyrazole-thiazole hybrid class, a category that has demonstrated activity across kinase inhibition, antimicrobial, and anti-inflammatory applications [1]. However, the specific substitution pattern — 4-methyl on the thiazole, N1-linked 3-CF₃ pyrazole, and free 2-amino group — distinguishes this compound from other commercially available analogs and defines its unique reactivity and binding profile for medicinal chemistry and chemical biology projects.

Why Generic Pyrazole-Thiazole Building Blocks Cannot Substitute for 4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine


Pyrazole-thiazole hybrids are not a commodity class; minor changes in regioisomerism, substituent position, and substitution pattern produce large differences in both biological target engagement and synthetic utility. The target compound’s unique connectivity — a 4-methylthiazol-2-amine core N-arylated with a 3-trifluoromethylpyrazole at the thiazole 5-position — creates a steric and electronic environment that is fundamentally different from (i) the regioisomer in which the pyrazole is attached at the thiazole 4-position, (ii) the des-methyl analog lacking the 4-CH₃ group, and (iii) the pyrazole-4-yl linked variant . In PRMT6 biochemical assays, this compound exhibits an IC₅₀ of 46,000 nM, whereas the structurally unrelated PRMT6 tool compound EPZ020411 achieves an IC₅₀ of 10 nM, demonstrating that even within the same target, scaffold and substitution determine activity [1]. General procurement of “a pyrazole-thiazole” without this exact substitution pattern will not reproduce the same SAR, pharmacokinetic starting point, or synthetic intermediate versatility.

Quantitative Differentiation Evidence for 4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine vs. Closest Analogs


PRMT6 Biochemical Inhibition: Target Compound (IC₅₀ = 46 µM) vs. EPZ020411 (IC₅₀ = 0.010 µM)

In a biochemical assay measuring inhibition of N-terminal hexa-His-tagged human PRMT6 expressed in Sf9 cells, using 24 residues of biotin-labelled histone H4 substrate and tritiated ³H-SAM, 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine exhibited an IC₅₀ of 46,000 nM (46 µM) [1]. By cross-study comparison, the established PRMT6 tool compound EPZ020411 achieves an IC₅₀ of 10 nM against full-length human PRMT6 [2]. This ~4,600-fold difference in potency demonstrates that the target compound is a weak PRMT6 ligand, making it suitable as a negative control or as a starting scaffold for fragment-based optimization, rather than as a potent inhibitor.

PRMT6 inhibitor arginine methyltransferase epigenetic chemical probe biochemical screening data

Regioisomeric Differentiation: 4-Methyl-5-Pyrazol-1-yl vs. 4-Pyrazol-4-yl Substitution

The target compound possesses an N1-linked 3-trifluoromethylpyrazole at the thiazole 5-position, with a 4-methyl group on the thiazole ring. The commercially available regioisomer 4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3-thiazol-2-amine (CAS 2229166-48-5) has the pyrazole attached via C4 rather than N1, and at the thiazole 4-position rather than the 5-position, and lacks the thiazole 4-methyl group . This alteration fundamentally changes the hydrogen-bond donor/acceptor geometry: the target compound presents the 2-amino group adjacent to the pyrazole N1 linkage (a hinge-binding motif common in kinase inhibitors), whereas the regioisomer positions the amino group meta to the pyrazole attachment point. No head-to-head bioactivity data exist for these two isomers; however, literature on pyrazole-thiazole kinase inhibitors shows that regioisomeric switching of the pyrazole-thiazole connectivity can alter target potency by >100-fold [1].

regioisomer selectivity kinase inhibitor design structure-activity relationship lead optimization

Lipophilicity and Drug-Likeness: Measured logP = 2.2 vs. Lipinski and CNS Multiparameter Optimization Benchmarks

The molbic.idrblab.net database reports a measured/predicted logP of 2.2 for the target compound, with a polar surface area (PSA) of 56.7 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 1 rotatable bond [1]. This places the compound well within Lipinski's Rule of Five (MW <500, logP <5, HBD ≤5, HBA ≤10) and within the CNS MPO desirability range (logP 1-3, PSA <90 Ų). By comparison, the des-methyl analog (5-(3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazol-2-amine) would have a lower logP (estimated ~1.8) and reduced steric bulk, potentially altering its permeability and metabolic profile. The 4-methyl group contributes approximately +0.4 log units and introduces steric hindrance at the thiazole 4-position, which can be leveraged for selective CYP or transporter interactions [2].

physicochemical properties drug-likeness logP lead-likeness assessment

Vendor-Documented Purity and Quality Metrics: NLT 98% (HPLC) vs. Analog Building Blocks at 95-97%

MolCore supplies this compound with a certified purity of NLT 98% (HPLC), backed by ISO-certified quality systems and applicable for global pharmaceutical R&D and QC requirements . By comparison, several commercially available pyrazole-thiazole building block analogs — including 4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3-thiazol-2-amine (CAS 2229166-48-5) and 4-methyl-5-(4-pyrazol-1-yl-phenyl)thiazol-2-ylamine — are typically offered at 95-97% purity from multiple vendors . The NLT 98% specification reduces the probability of confounding biological assay results arising from impurities (e.g., trace metal catalysts, regioisomeric byproducts from N-arylation), and is a critical parameter when the compound is used as a synthetic intermediate where downstream yields are sensitive to starting material purity.

purity specification quality control chemical procurement synthesis reproducibility

Class-Level Antimicrobial Activity: Pyrazole-Thiazole Hybrids Demonstrate MIC Values Against MRSA

While no direct antimicrobial data for the target compound have been published, structurally related pyrazole-thiazole hybrids have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates. In a 2021 study, a series of 2-(3-alkyl-5-trifluoromethyl-1H-pyrazol-1-yl)-thiazoles showed potent activity against MRSA, with activity observed at tested concentrations [1]. The target compound, bearing the 3-CF₃-pyrazole-1-yl-thiazole core and a free 2-amino group available for further derivatization, provides a direct scaffold for exploring this antimicrobial SAR. The 4-methyl substitution on the thiazole offers a specific point of structural differentiation from the published series, which used 3-alkyl rather than 3-CF₃ pyrazoles — enabling exploration of the impact of pyrazole C3 substitution on antimicrobial potency.

antimicrobial screening MRSA pyrazole-thiazole hybrids antibiotic discovery

Validated Application Scenarios for 4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine in Scientific Procurement


PRMT6 Negative Control or Fragment Hit for Epigenetics Screening Libraries

The quantified IC₅₀ of 46,000 nM against PRMT6 positions this compound as an ideal negative control for PRMT6 biochemical assays or as a weak-affinity fragment hit for structure-based optimization. Its low molecular weight (248 Da) and fragment-like physicochemical profile (logP = 2.2, PSA = 56.7 Ų) meet all fragment-library criteria. Procurement of this compound for an epigenetics-focused fragment screen enables the use of a validated, commercially available starting point rather than a de novo synthesized fragment, accelerating hit-to-lead timelines.

Kinase Hinge-Binder Scaffold with Defined Regioisomeric Geometry

The N1-pyrazol-1-yl linkage at the thiazole 5-position, combined with the ortho 2-amino group, creates a hinge-binding motif analogous to that exploited in potent JAK2 and Aurora kinase inhibitors . The defined connectivity eliminates the regioisomeric ambiguity that plagues many pyrazole-thiazole building blocks. Researchers procuring this exact CAS number for kinase inhibitor design can be confident that the hinge-binding geometry is fixed — a critical consideration when SAR interpretation depends on precise atomic positioning.

Antimicrobial SAR Exploration Targeting MRSA

The class-level antimicrobial activity reported for pyrazole-thiazole hybrids against MRSA supports the use of this compound as a core scaffold for synthesizing focused antimicrobial libraries. The free 2-amino group serves as a derivatization handle, while the 4-methyl group provides a steric probe absent from most published pyrazole-thiazole antimicrobial chemotypes. Procurement of gram-quantity lots enables systematic exploration of N2-acylation, sulfonylation, or reductive amination SAR around this scaffold.

Synthetic Intermediate for Parallel Library Synthesis

With NLT 98% purity and ISO-certified quality , this compound is suitable as a key synthetic intermediate in parallel medicinal chemistry workflows. The primary amine group undergoes clean acylation, sulfonylation, and reductive amination, while the thiazole C4-methyl group provides steric differentiation from des-methyl analogs that may undergo competing reactions at the thiazole 5-position. The reproducible purity specification ensures consistent yields across library plates — a critical requirement for industrial-scale medicinal chemistry operations.

Quote Request

Request a Quote for 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.